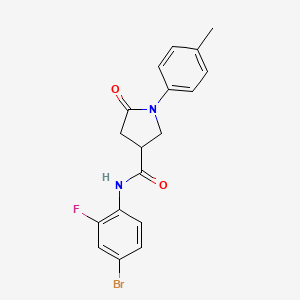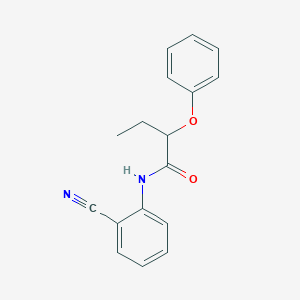![molecular formula C20H26N2O4S B4087006 N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide](/img/structure/B4087006.png)
N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide
Overview
Description
N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized in 1991 by scientists at Sankyo Company Limited in Japan. Since then, NS-398 has been widely used in scientific research due to its selective inhibition of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that contribute to inflammation and pain.
Mechanism of Action
N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide selectively inhibits COX-2 enzyme by binding to the active site of the enzyme and blocking its activity. COX-2 is upregulated in response to inflammation and produces prostaglandins that contribute to pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins and thus alleviates pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory effects, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. It has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. This compound has been shown to reduce the risk of cardiovascular diseases by inhibiting platelet aggregation and reducing the production of thromboxane A2, which is a potent vasoconstrictor.
Advantages and Limitations for Lab Experiments
N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide has several advantages for lab experiments. It is a highly selective inhibitor of COX-2 enzyme, which makes it a valuable tool for studying the role of COX-2 in various diseases. It has also been shown to have low toxicity and high stability, which makes it suitable for long-term experiments. However, this compound has some limitations as well. It is not a perfect inhibitor of COX-2 and may have off-target effects on other enzymes. It also has poor solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide. One direction is to investigate its potential therapeutic applications in cancer treatment. This compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which makes it a promising drug candidate for cancer therapy. Another direction is to explore its potential use in cardiovascular diseases. This compound has been shown to reduce the risk of cardiovascular diseases by inhibiting platelet aggregation and reducing the production of thromboxane A2. Further research is needed to determine its efficacy and safety in clinical trials. Finally, future research could focus on developing more potent and selective COX-2 inhibitors based on the structure of this compound.
Scientific Research Applications
N-{4-[(butylamino)sulfonyl]phenyl}-2-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to selectively inhibit COX-2 enzyme without affecting COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. This selective inhibition of COX-2 makes this compound a promising drug candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.
properties
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-3-5-15-21-27(24,25)18-13-11-16(12-14-18)22-20(23)19(4-2)26-17-9-7-6-8-10-17/h6-14,19,21H,3-5,15H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKVXDRDZBDMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4086929.png)
![2-(benzylthio)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4086930.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4086931.png)
![4-Chloro-N-(2-ethoxy-phenyl)-N-{2-[4-(2-fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-benzenesulfonamide](/img/structure/B4086955.png)
![N-{1-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B4086956.png)

![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4086966.png)
![N-(2-methoxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4086968.png)
![1-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4086982.png)
![1-(3-methylphenyl)-5-[2-(2-pyridinyl)ethyl]-5-(2,3,4-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4086984.png)
![5-(4-isopropylbenzyl)-1-(3-methylphenyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4086997.png)

![2-(2-bromo-4-methylphenoxy)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4087008.png)
![2-amino-4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4087016.png)